

analytical techniques for the characterization of trifluoromethylpyridines

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Compound of Interest

Compound Name: 2,6-Dichloro-4-(trifluoromethyl)pyridine

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Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of trifluoromethylpyridines. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the most commonly employed techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of trifluoromethylpyridines in solution. ^1H , ^{13}C , and ^{19}F NMR are all routinely used to provide detailed information about the molecular framework.

Key Performance Characteristics:

- ^1H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. Chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring.
- ^{13}C NMR: Reveals the carbon skeleton of the molecule. The carbon atom of the $-\text{CF}_3$ group and the carbons of the pyridine ring exhibit characteristic chemical shifts.
- ^{19}F NMR: Directly probes the fluorine atoms of the trifluoromethyl group, offering a highly sensitive and specific signal. The chemical shift of the ^{19}F signal is a reliable indicator of the

electronic environment of the -CF₃ group.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Data Summary:

The following table summarizes the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for 2-methoxy-3-(trifluoromethyl)pyridine.

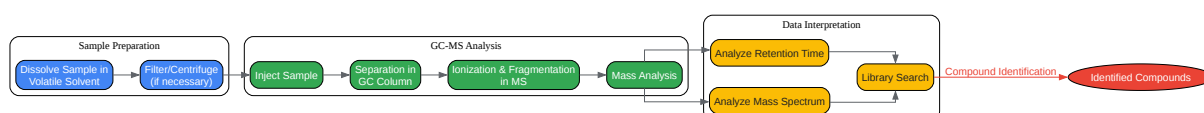
Nucleus	Chemical Shift (δ, ppm)	Multiplicity / Coupling Constant (J, Hz)
¹ H NMR		
H-6	8.32	d, J = 4.0
H-4	7.84	d, J = 8.0
H-5	6.95	dd, J = 4.0
O-CH ₃	4.03	s
¹³ C NMR		
C-2	161.0	
C-6	150.6	
C-4	136.4	q, J = 5
CF ₃	123.2	q, J = 270
C-5	116.0	
C-3	113.4	q, J = 33
O-CH ₃	54.1	
¹⁹ F NMR		
CF ₃	-64.03	s

Data obtained for 2-methoxy-3-(trifluoromethyl)pyridine in CDCl₃.[\[6\]](#)

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of the trifluoromethylpyridine sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , Acetone-d_6) in an NMR tube.
- Instrument Setup:
 - Spectrometer: Bruker Avance III HD 400 MHz or equivalent.[7]
 - Probes: Standard $^1\text{H}/^{13}\text{C}$ and ^{19}F probes.
- Data Acquisition:
 - Acquire ^1H , ^{13}C , and ^{19}F NMR spectra at room temperature.
 - For ^1H and ^{13}C spectra, reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]
 - For ^{19}F spectra, use an external standard such as CFCl_3 . [7]
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to perform Fourier transformation, phase correction, and baseline correction.

NMR Experimental Workflow



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